molecular formula C12H26 B3054857 3-Methyl-4-ethylnonane CAS No. 62184-41-2

3-Methyl-4-ethylnonane

Cat. No.: B3054857
CAS No.: 62184-41-2
M. Wt: 170.33 g/mol
InChI Key: ZELDGOVWPZHVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-ethylnonane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon composed of a nonane backbone with a methyl group attached to the third carbon and an ethyl group attached to the fourth carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Scientific Research Applications

3-Methyl-4-ethylnonane finds applications in various fields of scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.

    Biology: Investigated for its potential interactions with biological membranes and its role in lipid metabolism.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-ethylnonane can be achieved through various organic reactions, including alkylation and hydrogenation. One common method involves the alkylation of a nonane derivative with appropriate alkyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. Catalysts such as palladium on carbon (Pd/C) or nickel are often employed to facilitate the hydrogenation process, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-ethylnonane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

    Combustion: Like other hydrocarbons, it combusts in the presence of oxygen to produce carbon dioxide and water.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.

Major Products Formed:

    Oxidation: Depending on the conditions, products can include 3-methyl-4-ethylnonan-1-ol, 3-methyl-4-ethylnonan-2-one, or 3-methyl-4-ethylnonanoic acid.

    Substitution: 3-chloro-4-ethylnonane or 3-bromo-4-ethylnonane.

Mechanism of Action

As an alkane, 3-Methyl-4-ethylnonane does not have specific molecular targets or pathways. Its effects are primarily physical, such as its role as a solvent or its interactions with other nonpolar molecules. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

  • 3-Methyl-4-methylnonane
  • 4-Ethyl-3-methylnonane
  • 3-Ethyl-4-methyloctane

Comparison: 3-Methyl-4-ethylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. For instance, the presence of both methyl and ethyl groups on the nonane backbone can lead to variations in steric hindrance and electronic effects, impacting its behavior in chemical reactions.

Properties

IUPAC Name

4-ethyl-3-methylnonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-8-9-10-12(7-3)11(4)6-2/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELDGOVWPZHVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615001
Record name 4-Ethyl-3-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62184-41-2
Record name 4-Ethyl-3-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-ethylnonane
Reactant of Route 2
3-Methyl-4-ethylnonane
Reactant of Route 3
3-Methyl-4-ethylnonane
Reactant of Route 4
3-Methyl-4-ethylnonane
Reactant of Route 5
3-Methyl-4-ethylnonane
Reactant of Route 6
3-Methyl-4-ethylnonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.